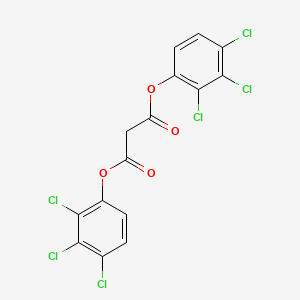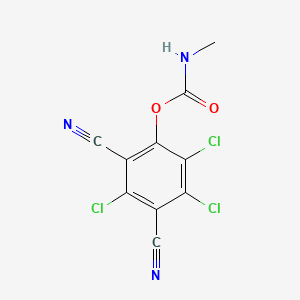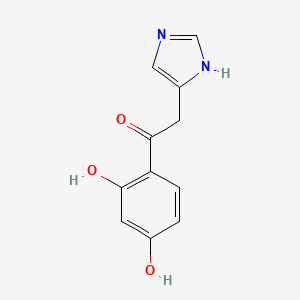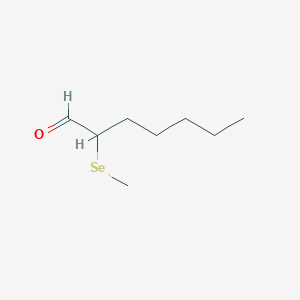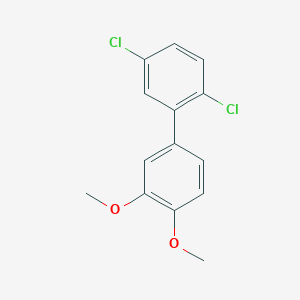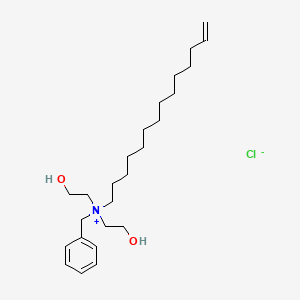
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a benzene ring, a methanaminium group, and a long tetradecenyl chain, which contribute to its amphiphilic nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride typically involves the reaction of benzyldimethylamine with epichlorohydrin, followed by the addition of tetradecenyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of catalysts and specific reaction conditions helps in achieving efficient production.
化学反応の分析
Types of Reactions
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Silver nitrate is often used to replace the chloride ion with a nitrate ion.
Major Products Formed
Oxidation: Formation of benzenemethanaminium oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of benzenemethanaminium nitrate.
科学的研究の応用
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments due to its ability to disrupt cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products.
作用機序
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, leading to membrane disruption and cell lysis. This mechanism is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.
類似化合物との比較
Similar Compounds
- Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide
- Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-undecyl-, chloride
Uniqueness
Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-tetradecenyl-, chloride is unique due to its long tetradecenyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it more effective in applications requiring strong amphiphilic characteristics.
特性
CAS番号 |
67907-24-8 |
|---|---|
分子式 |
C25H44ClNO2 |
分子量 |
426.1 g/mol |
IUPAC名 |
benzyl-bis(2-hydroxyethyl)-tetradec-13-enylazanium;chloride |
InChI |
InChI=1S/C25H44NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-26(20-22-27,21-23-28)24-25-17-14-13-15-18-25;/h2,13-15,17-18,27-28H,1,3-12,16,19-24H2;1H/q+1;/p-1 |
InChIキー |
UTOBZQPTYUSULC-UHFFFAOYSA-M |
正規SMILES |
C=CCCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)
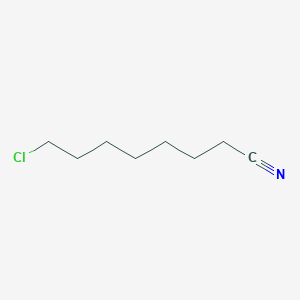
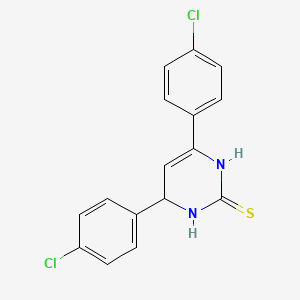
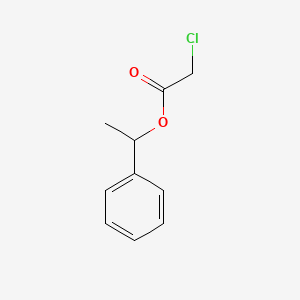
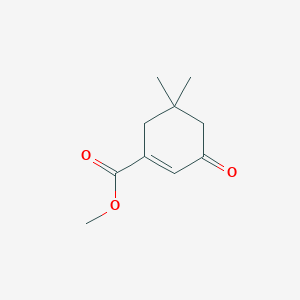
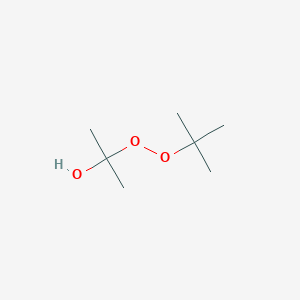
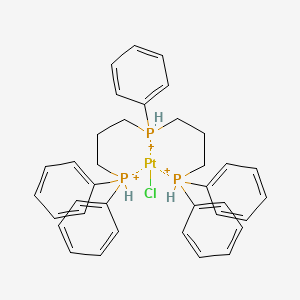
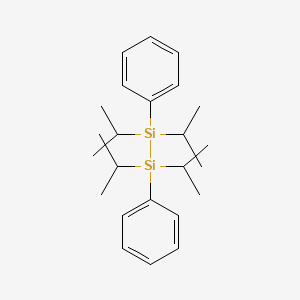
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
